

The Discovery and Scientific History of Nonalactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Nonalactone

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of **nonalactone**, a significant aroma compound with wide-ranging applications. This document details its physicochemical properties, synthesis methodologies, natural occurrence, and the biological pathways governing its sensory perception.

Introduction to Nonalactone

Gamma-**nonalactone** (γ -**nonalactone**), also known by its commodity name "aldehyde C-18," is a cyclic ester (lactone) with a characteristic creamy, coconut-like, and fruity aroma.^[1] Despite its misleading common name, it is not an aldehyde but a five-membered lactone ring with a pentyl side chain. Its potent and pleasant aroma has led to its extensive use in the food, beverage, and fragrance industries.^[2] This guide delves into the scientific journey of **nonalactone**, from its historical context to our current understanding of its molecular interactions with olfactory receptors.

Historical Timeline and Discovery

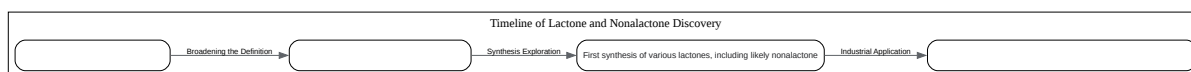
The story of **nonalactone** is intrinsically linked to the broader discovery and understanding of the lactone class of organic compounds.

- 1844: The French chemist Théophile-Jules Pelouze first coined the term "lactone." He derived the name from "lactide," a cyclic compound formed from the dehydration of lactic

acid, which he had isolated from soured milk.^[3]

- 1880: The German chemist Wilhelm Rudolph Fittig expanded the definition of "lactone" to encompass all intramolecular carboxylic esters, providing the fundamental classification that includes **nonalactone**.^[3]

While the precise date and individual credited with the first synthesis of gamma-**nonalactone** are not definitively documented in readily available historical records, its synthesis falls within the broader exploration of lactones that followed Fittig's work. Early synthetic methods likely emerged from the general understanding of lactonization reactions developed during the late 19th and early 20th centuries.



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A brief timeline of the discovery of lactones and the emergence of **nonalactone**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of gamma-**nonalactone** is essential for its application in various fields.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ O ₂	[4]
Molecular Weight	156.22 g/mol	[4]
CAS Number	104-61-0	[4]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Creamy, coconut-like, fruity	[1]
Boiling Point	281 °C (537.8 °F)	[4]
Melting Point	Approx. 26 °C (78.8 °F)	[4]
Density	0.965–0.975 g/cm ³ at 25°C	[4]
Refractive Index	1.438–1.448 at 20°C	[4]
Solubility	Soluble in alcohol and oils; slightly soluble in water.	[4]
Vapor Pressure	0.002 hPa at 20°C	[4]

Natural Occurrence

Gamma-**nonalactone** is a naturally occurring compound found in a variety of fruits, flowers, and other natural products. Its presence contributes to the characteristic aroma of these sources. Notable natural occurrences include:

- Fruits: Apricots, peaches, strawberries, blackberries, and passion fruit.[2][5]
- Flowers: Eschweilera coriacea, a flower native to Central America.
- Other Sources: It has also been identified in roasted filberts, rum, and some white wines.[6]

Experimental Protocols

Synthesis of Gamma-Nonalactone

Two primary methods for the synthesis of gamma-**nonalactone** are detailed below.

This classic method involves a Knoevenagel condensation followed by lactonization.

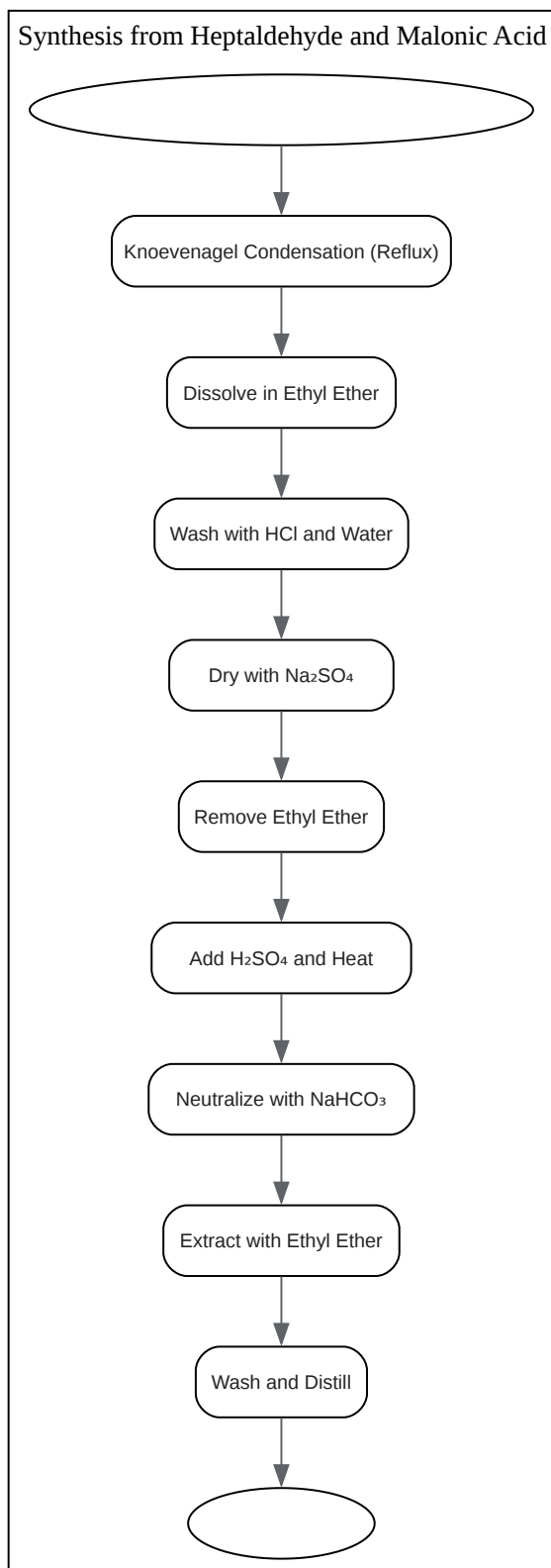
Materials:

- Heptaldehyde
- Malonic acid
- Triethylamine
- 85% Sulfuric acid
- Ethyl ether
- Concentrated Hydrochloric acid
- Sodium bicarbonate
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine heptaldehyde, malonic acid, and triethylamine.
- Heat the mixture under reflux for approximately one hour.
- Cool the reaction mixture and dissolve it in ethyl ether.
- Transfer the solution to a separatory funnel and wash with a cold, concentrated solution of hydrochloric acid.
- Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
- Filter the solution and remove the ethyl ether by distillation.
- To the resulting crude product, add 85% sulfuric acid and heat the mixture for one hour to induce lactonization.

- Carefully add the reaction mixture to a solution of sodium bicarbonate in water to neutralize the acid.
- Extract the gamma-**nonalactone** with ethyl ether.
- Wash the ether extract with water and then distill to purify the final product.[\[7\]](#)



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Workflow for the synthesis of γ -**nonalactone** from heptaldehyde and malonic acid.

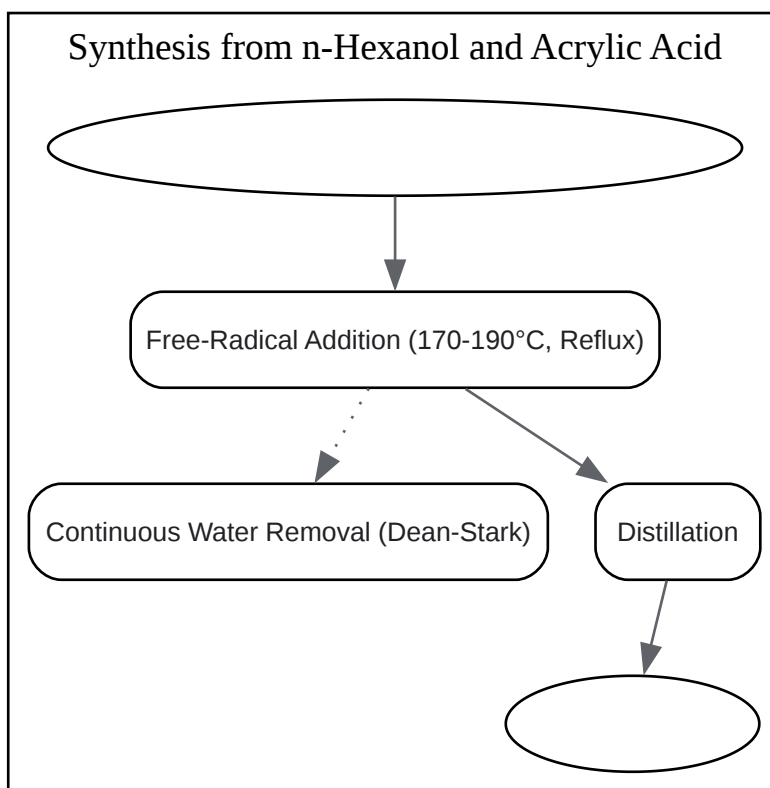
This method utilizes a free-radical addition reaction.

Materials:

- n-Hexanol
- Acrylic acid
- Di-tert-butyl peroxide (initiator)
- Zinc bromide (catalyst)
- Anhydrous sodium sulfate

Procedure:

- Set up a reactor with a Dean-Stark trap containing anhydrous sodium sulfate.
- Add approximately three-quarters of the total n-hexanol and the zinc bromide catalyst to the reactor and heat to 170-190°C.
- Prepare a mixture of the remaining n-hexanol, di-tert-butyl peroxide, and acrylic acid.
- Slowly add this mixture to the heated reactor over several hours.
- Maintain the reaction under reflux for 5-15 hours, continuously removing water via the Dean-Stark trap.
- After the reaction is complete, the product can be purified by distillation.[8]



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Workflow for the synthesis of γ -**nonalactone** from n-hexanol and acrylic acid.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of gamma-**nonalactone** in various matrices. For chiral analysis, a chiral stationary phase is required.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Chiral capillary column (e.g., Rt-betaDEXcst for enantiomeric separation).

General GC-MS Protocol:

- **Sample Preparation:** For complex matrices like wine or fruit extracts, a solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate and concentrate the volatile compounds.
- **Injection:** A small volume of the prepared sample is injected into the GC inlet.
- **Separation:** The components of the sample are separated on the chiral column based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute all compounds.
- **Detection:** As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
- **Identification:** Gamma-**nonalactone** is identified by its characteristic retention time and mass spectrum, which features a prominent ion at m/z 85.[\[9\]](#)
- **Quantification:** Quantification can be achieved by using an internal standard, such as an isotopically labeled version of gamma-**nonalactone**.[\[10\]](#)

Sensory Perception of Gamma-Nonalactone

The perception of gamma-**nonalactone**'s aroma is a complex process that begins with the interaction of the molecule with olfactory receptors in the nasal cavity.

Chirality and Aroma

Gamma-**nonalactone** possesses a chiral center at the C4 position, meaning it exists as two enantiomers: (R)-gamma-**nonalactone** and (S)-gamma-**nonalactone**. These enantiomers have distinct sensory properties.

Enantiomer	Aroma Profile	Odor Threshold (in red wine)	Reference(s)
(R)-gamma-nonalactone	The primary contributor to the characteristic coconut aroma.	285 µg/L	[11][12]
(S)-gamma-nonalactone	Described as having a weaker, more fatty or waxy note.	Significantly different from the (R)-enantiomer.	[11][12]

In most natural sources, the (R)-enantiomer is predominant.[11]

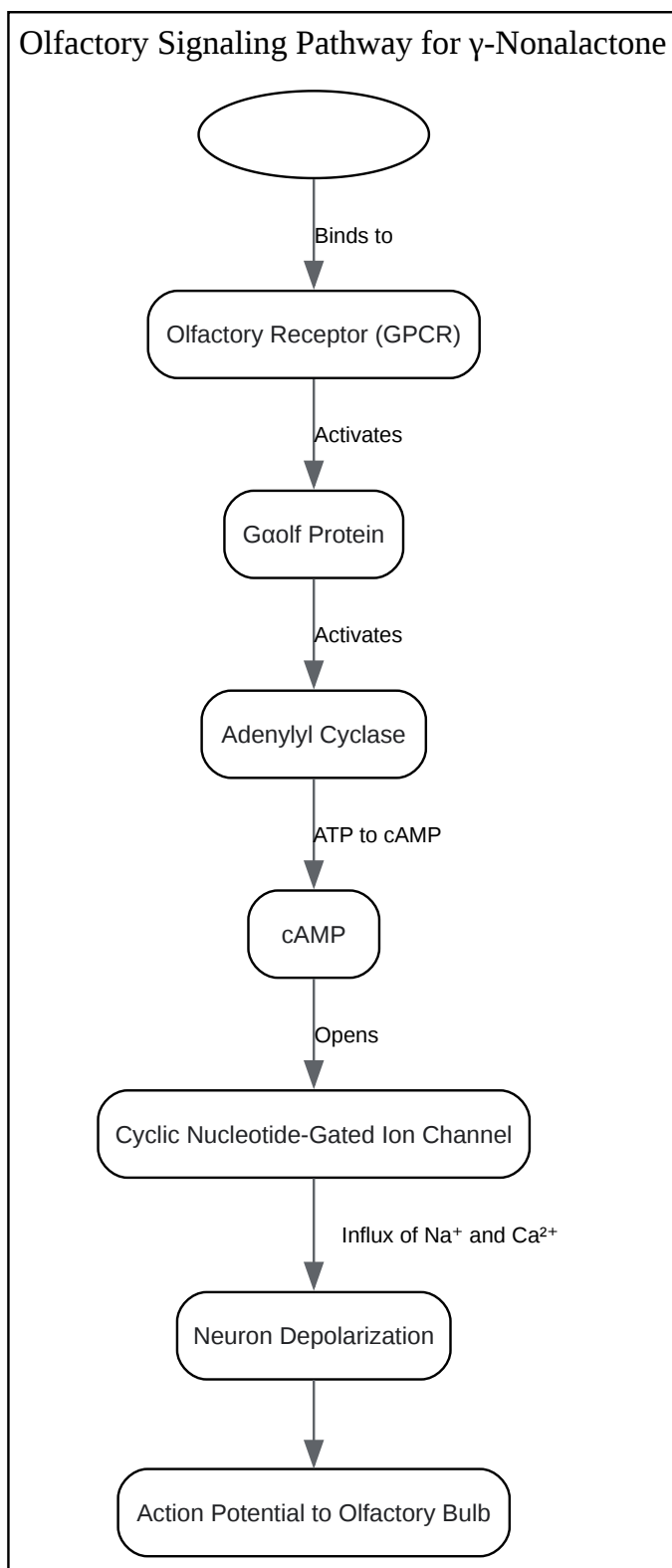
Olfactory Signaling Pathway

The perception of odorants like gamma-**nonalactone** is mediated by a G-protein coupled receptor (GPCR) signaling cascade in the olfactory sensory neurons.

- **Binding:** Gamma-**nonalactone** binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron.
- **G-Protein Activation:** This binding event causes a conformational change in the OR, which in turn activates a specialized G-protein called G α olf.
- **Adenylyl Cyclase Activation:** The activated G α olf subunit dissociates and activates the enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated ion channels in the neuron's membrane.
- **Depolarization:** The opening of these channels allows for an influx of positive ions (Na⁺ and Ca²⁺), leading to depolarization of the neuron's membrane.
- **Action Potential:** If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory

bulb in the brain.

- **Signal Processing:** In the olfactory bulb, the signal is processed and relayed to higher brain centers, where it is interpreted as the perception of a specific aroma.^[1]



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The G-protein coupled receptor signaling cascade for the perception of γ -**nonalactone**.

Conclusion

Gamma-**nonalactone**, a molecule with a rich history rooted in the fundamental discoveries of organic chemistry, continues to be of significant interest to scientists and industry professionals. Its distinct aroma, arising from its specific molecular structure and chirality, is perceived through a complex and elegant signaling pathway. A thorough understanding of its synthesis, properties, and biological interactions is crucial for its effective application in the development of flavors, fragrances, and potentially novel therapeutic agents. This guide has provided a comprehensive technical overview to support further research and innovation in these fields.

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- To cite this document: BenchChem. [The Discovery and Scientific History of Nonalactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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